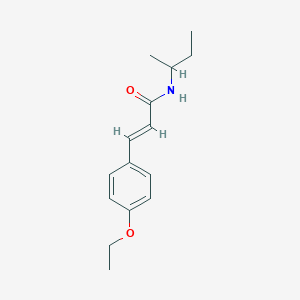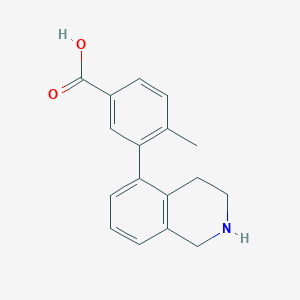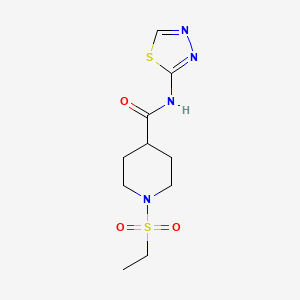
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide, also known as SEPA, is a chemical compound that has been widely used in scientific research due to its unique properties. SEPA is a non-toxic and non-ionic surfactant that has been used as a transfection reagent, which is a process of introducing foreign genetic material into cells.
科学的研究の応用
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide has been widely used in scientific research as a transfection reagent. It has been shown to be effective in delivering DNA, RNA, and siRNA into a wide range of cell types, including primary cells and difficult-to-transfect cell lines. This compound has also been used in the delivery of CRISPR/Cas9 gene editing tools, which has revolutionized the field of genetic engineering.
作用機序
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide acts as a transfection reagent by forming complexes with nucleic acids, which can then be taken up by cells. The mechanism of action of this compound is not fully understood, but it is believed that this compound interacts with the cell membrane, facilitating the uptake of the nucleic acid complexes.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not induce an immune response. It has also been shown to be stable in serum-containing media, making it suitable for in vitro and in vivo applications. This compound has been shown to have minimal effects on cell viability and proliferation, making it a useful tool for studying gene function.
実験室実験の利点と制限
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide has several advantages over other transfection reagents. It is non-toxic, non-immunogenic, and does not induce an inflammatory response. This compound is also stable in serum-containing media, making it suitable for in vitro and in vivo applications. However, this compound has some limitations, including its relatively low transfection efficiency compared to other transfection reagents, and its sensitivity to pH and temperature.
将来の方向性
There are several future directions for N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide research. One area of research is the development of this compound-based nanoparticles for drug delivery. This compound has also been shown to enhance the delivery of RNA vaccines, which could have significant implications for the development of new vaccines. Another area of research is the optimization of this compound transfection conditions to improve its efficiency. Finally, this compound could be used in combination with other transfection reagents to improve transfection efficiency and reduce toxicity.
Conclusion
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research as a transfection reagent. This compound has several advantages over other transfection reagents, including its non-toxicity and stability in serum-containing media. However, this compound has some limitations, including its relatively low transfection efficiency. Future research on this compound could lead to the development of new drug delivery systems and the optimization of transfection conditions to improve its efficiency.
合成法
N-(sec-butyl)-3-(4-ethoxyphenyl)acrylamide is synthesized by reacting sec-butylamine with 4-ethoxyphenylacryloyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain pure this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in high yield.
特性
IUPAC Name |
(E)-N-butan-2-yl-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-4-12(3)16-15(17)11-8-13-6-9-14(10-7-13)18-5-2/h6-12H,4-5H2,1-3H3,(H,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEXRTNIFSTXMA-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-6-cyclopentyl-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5464746.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]valine](/img/structure/B5464753.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5464763.png)

![2-(ethoxymethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5464778.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5464780.png)
![5-{3-[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-3-oxopropyl}isoxazol-3-ol](/img/structure/B5464790.png)
![3-(4-bromophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5464792.png)
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5464800.png)
![7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5464812.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5464827.png)
![N-(2-hydroxy-5-nitrophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5464836.png)

